

Purification of 2-Hydroxy-5-iodo-4-methylbenzoic acid by recrystallization

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Compound of Interest

Compound Name: 2-Hydroxy-5-iodo-4-methylbenzoic acid

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Application Note: A-085

Systematic Purification of 2-Hydroxy-5-iodo-4-methylbenzoic Acid by Recrystallization

Abstract

This application note provides a comprehensive, in-depth guide for the purification of **2-Hydroxy-5-iodo-4-methylbenzoic acid**, a key intermediate in pharmaceutical and agrochemical synthesis.^[1] The protocol details a systematic approach to purification via recrystallization, moving beyond a simple set of instructions to explain the fundamental principles and critical parameters that govern success. We present a robust, step-by-step methodology, including rational solvent selection, execution of single-solvent and mixed-solvent (antisolvent) techniques, and post-purification validation. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally similar compounds.

Introduction: The Imperative for Purity

2-Hydroxy-5-iodo-4-methylbenzoic acid is a substituted aromatic carboxylic acid whose utility as a synthetic building block is directly correlated with its purity.^[1] Impurities, often remnants from its synthesis (e.g., unreacted starting materials or regioisomers), can lead to

deleterious side reactions, lower yields in subsequent steps, and introduce contaminants into final active pharmaceutical ingredients (APIs).

Recrystallization is a powerful and economical technique for purifying solid organic compounds.^{[2][3]} The process leverages differences in solubility between the desired compound and its impurities in a chosen solvent system.^[4] By dissolving the impure solid in a hot solvent and allowing it to cool, the target compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (the mother liquor).^{[2][4]}

The Principle of Recrystallization

The efficacy of recrystallization is based on the principle that the solubility of most solid compounds increases with temperature.^[5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.^{[2][6]}

The process involves several key stages:

- **Dissolution:** The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.^{[4][7]}
- **Crystal Formation:** As the solution cools, its capacity to dissolve the solute decreases. The solution becomes supersaturated, a thermodynamic state that drives the solute molecules to arrange themselves into a highly ordered, low-energy crystal lattice.^{[4][8]}
- **Impurity Exclusion:** Due to the precise geometric requirements of the growing crystal lattice, impurity molecules that do not fit are excluded and remain in the solvent.^{[2][4]}
- **Isolation:** The newly formed, pure crystals are separated from the impurity-laden mother liquor by filtration.^[9]

Slow, controlled cooling is paramount. Rapid cooling can trap impurities within the crystal lattice, compromising the purification's effectiveness.^[4]

Pre-Protocol Strategy: Rational Solvent Selection

The single most critical factor in a successful recrystallization is the choice of solvent.[10] **2-Hydroxy-5-iodo-4-methylbenzoic acid** is a moderately polar molecule, featuring a polar carboxylic acid and a hydroxyl group, along with a less polar iodinated methylbenzene backbone. This structure suggests good solubility in polar protic solvents.

Key Criteria for an Ideal Solvent:

- High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.
- Low-Temperature Insolubility: The compound should be poorly soluble in the cold solvent to maximize recovery.[2]
- Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[2]
- Chemical Inertness: The solvent must not react with the compound.[2][6]
- Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

Solvent Screening Data

The following table provides a starting point for solvent selection based on the structural characteristics of the target molecule.

Solvent	Boiling Point (°C)	Polarity	Rationale & Expected Behavior
Water	100	High	Likely to be a poor solvent at room temperature but may dissolve the compound when hot, especially given the acidic and hydroxyl groups. A good candidate.[11]
Ethanol	78	High	The compound is expected to be very soluble due to hydrogen bonding.
Methanol	65	High	May be too effective a solvent, leading to low recovery unless used in a mixed-solvent system.[11]
Isopropanol	82	Medium-High	Similar to ethanol; likely a very good solvent, potentially too good for single-solvent use.
Acetone	56	Medium-High	Less polar than ethanol/methanol. May offer a better solubility differential between hot and cold conditions.

point can make handling difficult.[\[10\]](#)

Ethyl Acetate	77	Medium	May be a suitable candidate, balancing polarity for dissolution when hot and lower polarity for crystallization when cold.
Toluene	111	Low	Unlikely to be a good primary solvent due to polarity mismatch, but could potentially be used as an antisolvent.

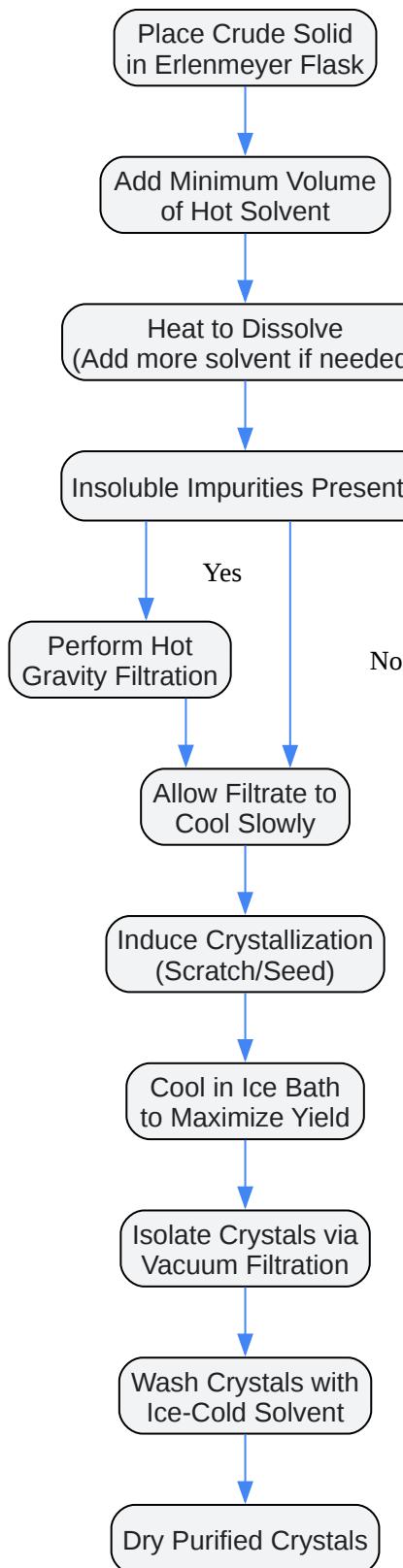
Detailed Experimental Protocols

This section outlines two primary methods: a single-solvent recrystallization, which is ideal if a suitable solvent is found, and a more versatile two-solvent (or antisolvent) recrystallization.

Method A: Single-Solvent Recrystallization

This method is demonstrated using isopropanol, a solvent likely to provide a good solubility gradient.

Workflow Diagram: Single-Solvent Recrystallization



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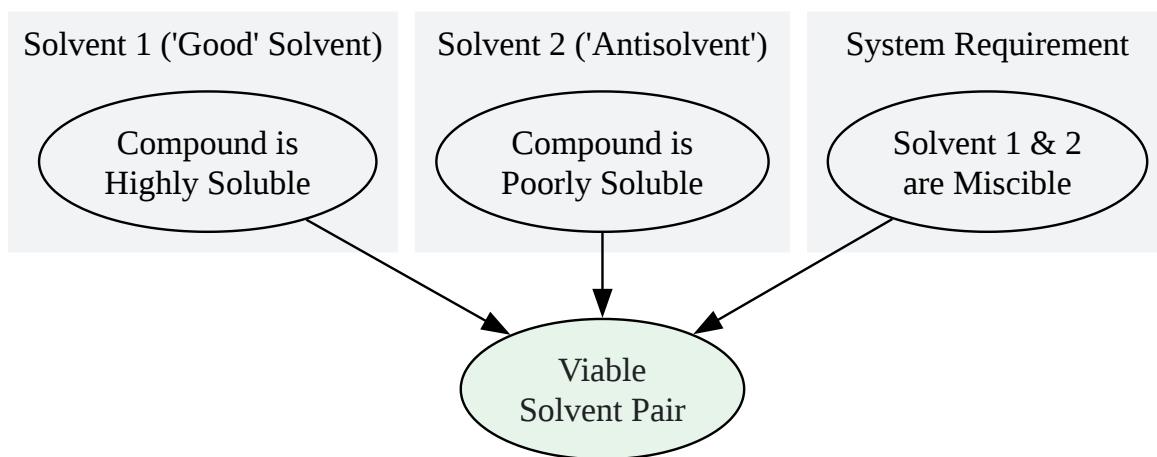
Caption: Workflow for a standard single-solvent recrystallization protocol.

Step-by-Step Protocol:

- Dissolution: Place the crude **2-Hydroxy-5-iodo-4-methylbenzoic acid** (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen solvent (e.g., isopropanol) to its boiling point.
- Add the hot solvent to the crude solid dropwise while heating the flask on a hot plate. Swirl continuously. Add just enough solvent to completely dissolve the solid at the boiling point.^[7] An excess of solvent is the most common cause of failed recrystallization or low yield.^[12]
- Hot Filtration (if necessary): If insoluble impurities remain in the hot solution, they must be removed. Place a piece of fluted filter paper in a stemless funnel and pre-heat both by pouring a small amount of hot solvent through them. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.^[13]
- Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.^[7]
- Inducing Crystallization: If crystals do not form spontaneously, induce crystallization by gently scratching the inside wall of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound.^[12]
- Maximizing Yield: Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.^[14]
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor.
- Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Method B: Two-Solvent (Antisolvent) Recrystallization

This technique is invaluable when no single solvent has the ideal properties. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a miscible "bad" solvent or "antisolvent" (in which it is poorly soluble) until the solution becomes saturated.[15][16]



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